Potassium 1H-pyrazole-4-trifluoroborate Potassium 1H-pyrazole-4-trifluoroborate
Brand Name: Vulcanchem
CAS No.: 1111732-81-0
VCID: VC2477965
InChI: InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H,(H,8,9);/q-1;+1
SMILES: [B-](C1=CNN=C1)(F)(F)F.[K+]
Molecular Formula: C3H3BF3KN2
Molecular Weight: 173.98 g/mol

Potassium 1H-pyrazole-4-trifluoroborate

CAS No.: 1111732-81-0

Cat. No.: VC2477965

Molecular Formula: C3H3BF3KN2

Molecular Weight: 173.98 g/mol

* For research use only. Not for human or veterinary use.

Potassium 1H-pyrazole-4-trifluoroborate - 1111732-81-0

Specification

CAS No. 1111732-81-0
Molecular Formula C3H3BF3KN2
Molecular Weight 173.98 g/mol
IUPAC Name potassium;trifluoro(1H-pyrazol-4-yl)boranuide
Standard InChI InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H,(H,8,9);/q-1;+1
Standard InChI Key IKWKPYJRTNMJDL-UHFFFAOYSA-N
SMILES [B-](C1=CNN=C1)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CNN=C1)(F)(F)F.[K+]

Introduction

Chemical Identity and Basic Properties

Potassium 1H-pyrazole-4-trifluoroborate is an organoboron compound characterized by a pyrazole ring with a trifluoroborate group attached at the 4-position. The compound has well-defined chemical properties that make it useful for various synthetic applications.

PropertyValue
CAS Number1111732-81-0
Molecular FormulaC3H3BF3KN2
Molecular Weight173.98 g/mol
IUPAC Namepotassium trifluoro(1H-pyrazol-4-yl)boranuide
Melting Point>200°C
Physical StateSolid (powder)
Storage ConditionsUnder inert gas (nitrogen or argon) at 2-8°C

The compound contains a pyrazole ring, which is a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms. The trifluoroborate group (-BF3) is attached to the 4-position of the pyrazole ring, with the potassium serving as the counterion to balance the negative charge on the borate moiety.

Structural Characteristics and Spectroscopic Properties

The molecular structure of potassium 1H-pyrazole-4-trifluoroborate exhibits distinct spectroscopic characteristics that aid in its identification and purity assessment. Based on available spectroscopic data, the compound shows characteristic signals in various types of spectroscopy.

NMR Spectroscopic Data

NMR spectroscopy provides essential structural information about the compound:

Spectroscopy TypeChemical Shifts and Characteristics
1H NMR (500 MHz, DMSO)δ 7.50 (d, J = 1.0 Hz, 1H), 7.19 (s, 1H), 6.03 (t, J = 1.75 Hz, 1H), 3.05 (s, 2H)
13C NMR (125.8 MHz, DMSO)δ 136.8, 129.7, 104.0
19F NMR (470.8 MHz, DMSO)δ −140.4
11B NMR (400 MHz, DMSO)δ 3.13

These spectroscopic data confirm the structural features of the compound, with the characteristic signals for the pyrazole ring protons and the trifluoroborate group .

Synthesis Methods

General Synthetic Routes

The synthesis of potassium 1H-pyrazole-4-trifluoroborate typically involves a multi-step process. While the specific synthesis of this exact compound isn't directly detailed in the search results, the synthesis of analogous pyrazole trifluoroborates provides insight into potential synthetic routes.

One general approach involves:

  • Formation of a boronate ester derivative of the pyrazole

  • Conversion of the boronate ester to the trifluoroborate salt using potassium hydrogen fluoride (KHF2)

Applications in Organic Synthesis

Cross-Coupling Reactions

Potassium 1H-pyrazole-4-trifluoroborate is particularly valuable in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between the pyrazole moiety and various aryl or heteroaryl halides .

The Suzuki-Miyaura coupling using potassium 1H-pyrazole-4-trifluoroborate typically employs palladium catalysts, such as [PdCl(allyl)]2 combined with ligands like sodium 2′-dicyclohexylphosphino-2,6-dimethoxy-1,1′-biphenyl-3-sulfonate hydrate (SSPhos). This catalyst system has shown efficacy in coupling with aryl chlorides and bromides .

For example, coupling with p-chloroanisole can be achieved in 56% yield, while p-bromoanisole gives an improved 68% yield .

Building Block in Heterocyclic Chemistry

Due to its stable but reactive nature, potassium 1H-pyrazole-4-trifluoroborate serves as an important building block in the synthesis of more complex heterocyclic compounds. The pyrazole moiety is preserved during various transformations, allowing for the construction of elaborated molecular scaffolds.

Research Findings

Stability Characteristics

A significant advantage of potassium 1H-pyrazole-4-trifluoroborate over other organoboron reagents is its enhanced stability. Unlike boronic acids, which can undergo deborylation or oxidation under certain conditions, potassium trifluoroborates are generally more robust and can withstand a broader range of reaction conditions.

Modular Reactivity Studies

Research has demonstrated the modular reactivity of pyrazole trifluoroborates, which allow for orthogonal functionalization strategies. For example, in related pyrazole trifluoroborates, the stability of the borate unit enables chemoselective halogenation of the heteroaromatic ring, thereby providing scaffolds for further diversification .

This modular approach is exemplified in a two-step sequence:

  • Initial cross-coupling of the trifluoroborate group

  • Subsequent coupling of a halide substituent elsewhere on the molecule

Comparison with Related Compounds

Potassium 1H-pyrazole-5-trifluoroborate

A closely related compound is potassium 1H-pyrazole-5-trifluoroborate (CAS: 1013640-87-3), which differs in the position of the trifluoroborate group on the pyrazole ring (5-position instead of 4-position) . This positional isomer likely exhibits different reactivity patterns due to the altered electronic and steric environment around the boron center.

Potassium Trifluoro(3-phenyl-1H-pyrazol-5-yl)borate

Another related compound is potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate (CAS: 1402242-81-2), which contains an additional phenyl substituent at the 3-position of the pyrazole ring. This structural modification significantly affects the electronic properties and steric profile of the molecule, potentially leading to different reactivity patterns in various chemical transformations.

Desired ConcentrationAmount of Compound
1 mM5.748 mL solution per 1 mg of compound
5 mM1.1496 mL solution per 1 mg of compound
10 mM0.5748 mL solution per 1 mg of compound

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